molecular formula C10H9N3O2 B1602702 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 241798-60-7

5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1602702
M. Wt: 203.2 g/mol
InChI Key: CQEIZYGGTNLXOM-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 2-pyridylhydrazine (8.0 g) and ethyl 2-ethoxymethyleneacetoacetate (13.7 g), the title compound (9.4 g) was obtained, melting point: 165° C.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][NH2:8].C(O[CH:12]=[C:13]([C:19]([CH3:21])=O)[C:14]([O:16]CC)=[O:15])C>>[CH3:21][C:19]1[N:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)[N:8]=[CH:12][C:13]=1[C:14]([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Name
Quantity
13.7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner as

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NN1C1=NC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.